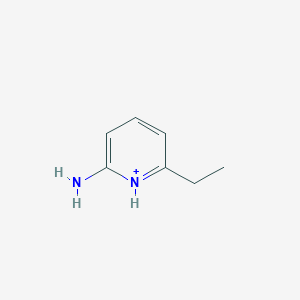

6-Ethylpyridin-1-ium-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N2+ |

|---|---|

Molecular Weight |

123.18 g/mol |

IUPAC Name |

6-ethylpyridin-1-ium-2-amine |

InChI |

InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9)/p+1 |

InChI Key |

JXKAUUVMXZIJNZ-UHFFFAOYSA-O |

Canonical SMILES |

CCC1=[NH+]C(=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Ethylpyridin 1 Ium 2 Amine

Synthetic Routes to 2-Amino-6-Substituted Pyridines as Precursors

Conventional Synthetic Approaches

Historically, the synthesis of 2-amino-6-substituted pyridines has relied on a handful of well-established, yet often demanding, methods. The Chichibabin reaction, for instance, involves the direct amination of a pyridine (B92270) ring using sodium amide. google.com While effective, this method requires stringent anhydrous conditions and careful handling of the highly reactive sodium amide, along with the subsequent safe disposal of sodium hydride. google.com

Another conventional approach involves the reaction of α-substituted pyridines with ammonia (B1221849) in the presence of catalysts. For example, 2-amino-6-methylpyridine (B158447) can be obtained from α-picoline and ammonia with cobalt-containing catalysts, though the yields can be moderate. google.com The use of chloramine (B81541) as an aminating agent for α-picoline is also known, but the instability of chloramine poses significant handling challenges. google.com

Multi-step sequences starting from more readily available materials are also common. For example, 2,6-dichloropyridine (B45657) can be a starting point, with one of the chloro groups being selectively substituted. psu.edu However, direct amination with ammonia often requires high temperatures and pressures. psu.edu An alternative is the conversion of 2,6-dichloropyridine to 2-hydrazino-6-chloropyridine, followed by reduction to 2-amino-6-chloropyridine. psu.edu The reduction of the hydrazino group can be achieved with various reagents, including hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst, although this can sometimes lead to dehalogenation as a side product. psu.edu

One-pot, multi-component reactions have also been developed for the synthesis of substituted 2-aminopyridines. These methods offer the advantage of procedural simplicity and efficiency. For instance, the reaction of ketones and aldehydes with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst like magnesium oxide can produce 2-aminopyridine-3-carbonitriles. researchgate.net

| Conventional Method | Reactants | Conditions | Key Challenges |

| Chichibabin Reaction | α-substituted pyridines, Sodium amide | Inert solvents, Anhydrous | Handling of sodium amide, Safety measures |

| Catalytic Amination | α-picoline, Ammonia | Cobalt catalysts | Moderate yields |

| From 2,6-dichloropyridine | 2,6-dichloropyridine, Ammonia | High temperature and pressure | Harsh reaction conditions |

| Hydrazine Intermediate | 2,6-dichloropyridine, Hydrazine hydrate, then reduction | Raney Nickel catalyst | Potential for dehalogenation |

| Multi-component Reaction | Ketones/aldehydes, Malononitrile, Ammonium acetate | MgO catalyst, DMF, Heat | Purification of product |

Advanced Catalytic Methods for Pyridine Ring Functionalization

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for the functionalization of pyridine rings, offering greater efficiency, selectivity, and functional group tolerance. snnu.edu.cnnih.gov These methods often employ transition metal catalysts to achieve C-H functionalization, which avoids the need for pre-functionalized starting materials. snnu.edu.cn

For instance, iridium-catalyzed C-H borylation of pyridines is a valuable tool for creating pyridyl boronates, which are versatile intermediates for further functionalization. snnu.edu.cn Similarly, nickel-catalyzed meta-C-H alkenylation has been developed, offering a direct route to introduce alkenyl groups at the meta position of the pyridine ring. snnu.edu.cn

Dearomatization strategies have also emerged as a powerful approach for the meta-selective functionalization of pyridines. nih.gov These methods involve the temporary dearomatization of the pyridine ring to enable functionalization at the otherwise less reactive meta position, followed by rearomatization. nih.gov

Reductive functionalization of pyridine-fused N-heteroarenes is another advanced strategy that allows for selective alkylation, arylation, and annulation at various positions of the pyridine ring. acs.org These methods often rely on controlling the reduction rate and employing synergistic catalysis. acs.org

| Advanced Catalytic Method | Catalyst/Reagent | Type of Functionalization | Key Advantages |

| Iridium-catalyzed Borylation | Iridium complexes | C-H Borylation | Access to versatile boronate intermediates |

| Nickel-catalyzed Alkenylation | Nickel complexes | meta-C-H Alkenylation | Direct introduction of alkenyl groups |

| Dearomatization Strategies | Various catalysts | meta-Selective Functionalization | Access to otherwise difficult-to-functionalize positions |

| Reductive Functionalization | Various catalysts | Alkylation, Arylation, Annulation | High selectivity and functional group tolerance |

Quaternization and Salt Formation for 6-Ethylpyridin-1-ium-2-amine

Once the 2-amino-6-ethylpyridine precursor is obtained, the next crucial step is the quaternization of the pyridine nitrogen to form the desired this compound salt.

N-Alkylation Strategies for Pyridinium (B92312) Cation Formation

N-alkylation of the pyridine nitrogen is typically achieved by reacting the 2-amino-6-ethylpyridine with an appropriate alkylating agent. The choice of the alkylating agent is critical as it introduces the substituent on the nitrogen atom. For the synthesis of this compound, an ethylating agent such as ethyl iodide or ethyl bromide would be used.

The reaction is generally carried out in a suitable solvent. The nucleophilicity of the pyridine nitrogen in 2-amino-6-ethylpyridine is influenced by the electronic effects of the amino and ethyl groups. The electron-donating nature of both the amino and ethyl groups increases the electron density on the pyridine nitrogen, making it more nucleophilic and facilitating the N-alkylation reaction.

Metal-free catalytic systems have also been developed for the N-alkylation of 2-aminopyridines. acs.org For example, BF3·OEt2 can catalyze the N-alkylation of 2-aminopyridines with 1,2-diketones under aerobic conditions. acs.org While not directly applicable to the synthesis of the title compound, these methods highlight the ongoing development of milder and more efficient N-alkylation protocols.

Heterogeneous catalysts are also employed for the N-alkylation of aminopyridines, offering advantages such as easy separation and potential for continuous flow processes, which are beneficial for industrial-scale production. google.com

Counterion Selection and Its Influence on Crystallization and Reactivity

The choice of the counterion in a pyridinium salt can significantly impact its physical and chemical properties, including its crystallinity, solubility, and reactivity. The counterion is introduced from the alkylating agent (e.g., iodide from ethyl iodide) or can be exchanged in a subsequent step.

The nature of the counterion affects the lattice energy of the crystal and, consequently, its melting point and solubility. For instance, salts with larger, more polarizable anions may have different solubility profiles compared to those with smaller, less polarizable anions.

The counterion can also influence the reactivity of the pyridinium salt. In some cases, the anion can participate in subsequent reactions or affect the stability of the cation. Therefore, careful consideration of the desired properties of the final this compound salt is necessary when selecting the counterion.

Functionalization of the Amine Moiety in the Pyridinium Framework

The presence of the primary amino group in the this compound framework offers a valuable handle for further derivatization, allowing for the synthesis of a diverse range of functionalized pyridinium compounds.

The amino group can undergo a variety of reactions common to primary amines. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used as a nucleophile in condensation reactions.

The reactivity of the amino group can be influenced by the positively charged pyridinium ring. The electron-withdrawing nature of the pyridinium ring can decrease the nucleophilicity of the amino group. However, a wide range of functionalization reactions are still possible under appropriate conditions. For instance, the synthesis of N-substituted aminopyridine derivatives from 2-aminopyridine (B139424) and benzyl (B1604629) alcohols has been achieved through a "borrowing hydrogen" strategy using palladium catalysts. researchgate.net

The functionalization of the amine moiety is a key strategy for tuning the properties of the this compound scaffold for specific applications, such as in the design of new catalysts, ionic liquids, or biologically active molecules.

N-Acylation and N-Alkylation of the 2-Amino Group

The 2-amino group of this compound is a key site for derivatization through N-acylation and N-alkylation reactions. These transformations are fundamental in medicinal chemistry for creating a diverse range of analogues with potentially altered biological activities and physicochemical properties.

N-Acylation of the 2-amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, and activated esters. The reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The reactivity can be influenced by the steric and electronic environment of the pyridine ring. For instance, the presence of the ethyl group at the 6-position may exert some steric hindrance. Generally, the N-acylation of 2-aminopyridines is a well-established transformation. researchgate.netgoogleapis.com

N-Alkylation of the 2-amino group introduces alkyl substituents, which can significantly impact the compound's lipophilicity and basicity. Common alkylating agents include alkyl halides, sulfates, and sulfonates. oncohemakey.comdrugs.comnih.govresearchgate.net The reaction mechanism often follows an S(_N)2 pathway. oncohemakey.com Selective mono-alkylation can sometimes be challenging due to the potential for over-alkylation to form tertiary amines. researchgate.netresearchgate.net However, methods for controlled mono-alkylation have been developed, for instance, by using a carboxylic acid and sodium borohydride. researchgate.net In the context of industrial synthesis, heterogeneous catalysts can be employed for the N-alkylation of aminopyridines, offering advantages such as high activity, selectivity, and ease of operation. google.com

Below is a representative table of N-acylation and N-alkylation reactions on substituted aminopyridines, illustrating typical conditions and outcomes. Due to the limited specific data for this compound, examples with analogous 2-aminopyridine derivatives are presented.

Table 1: Representative N-Acylation and N-Alkylation of Substituted 2-Aminopyridines

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | 2-Aminopyridine | Acetic Anhydride | Neat, reflux | N-Acetyl-2-aminopyridine | Quantitative | googleapis.com |

| 2 | 2-Aminopyridine | Benzoyl Chloride | Pyridine, 0 °C to rt | N-Benzoyl-2-aminopyridine | - | researchgate.net |

| 3 | Isatin (as an amine precursor analog) | Ethyl Chloroacetate | K(_2)CO(_3), DMF, MW | N-ethoxycarbonylmethylisatin | High | nih.gov |

| 4 | 3-Aminopyridine | Acetic Acid, NaBH(_4) | THF, rt | N-Ethyl-3-aminopyridine | 21 | researchgate.net |

| 5 | N-Aryl-N-aminopyridinium salt | 1-Iodohexane | Cs(_2)CO(_3), CH(_3)CN, 70 °C | N-Aryl-N-hexylaminopyridine | 79 | chemrxiv.org |

| 6 | 2-Aminopyridine | Benzyl Bromide | Cs(_2)CO(_3), DMF, 25 °C | N-Benzyl-2-aminopyridine | 71 | researchgate.net |

Stereoselective Derivatization Strategies

The introduction of chirality into the this compound structure is of significant interest for developing enantiomerically pure compounds with potentially enhanced biological specificity. Stereoselective derivatization can be achieved through various strategies, including the use of chiral auxiliaries, catalysts, or reagents.

One approach involves the asymmetric hydrogenation of a suitable prochiral precursor to establish a stereocenter. For example, chiral pyridine–aminophosphine ligands have been synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which were obtained with high enantioselectivity via ruthenium-catalyzed asymmetric hydrogenation. rsc.org Another strategy employs chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, D-arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of piperidine (B6355638) derivatives. researchgate.net

Furthermore, stereoselective reactions can be performed on the pyridine ring itself. The catalytic asymmetric addition of Grignard reagents to pyridinium salts has been shown to produce chiral 1,4-dihydropyridines with high enantioselectivity. acs.org While direct examples for this compound are scarce, the principles of these stereoselective transformations can be applied to its synthesis and derivatization.

The following table presents examples of stereoselective derivatization of pyridine and amine derivatives, which are analogous to potential strategies for this compound.

Table 2: Examples of Stereoselective Derivatization of Pyridine and Amine Derivatives

| Entry | Reaction Type | Chiral Source | Substrate | Product | Enantiomeric/Diastereomeric Excess | Ref. |

|---|---|---|---|---|---|---|

| 1 | Asymmetric Hydrogenation | Ru-catalyst | 2-(Pyridin-2-yl)quinoline | Chiral 2-(Pyridin-2-yl)-1,2,3,4-tetrahydroquinoline | up to 99% ee | rsc.org |

| 2 | Domino Mannich–Michael Reaction | D-Arabinopyranosylamine auxiliary | O-Pivaloylated arbinosylaldimine | N-Arabinosyl dehydropiperidinone | High diastereoselectivity | researchgate.net |

| 3 | Catalytic Grignard Addition | Chiral ligand (R)-L11 with CuTC | N-Benzyl-3-cyanopyridinium salt | Chiral 1,4-Dihydropyridine | up to 94% ee | acs.org |

| 4 | Sulfinamide Addition | Chiral sulfinamide | N-Boc-3-bromoindole | Diastereomeric sulfinamides | 1:1 separable diastereomers | nih.gov |

Metal-Free Synthetic Protocols Involving Pyridinium Salts

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to enhance sustainability and reduce costs. Pyridinium salts, including this compound, can participate in various metal-free transformations.

Oxidative C-C Bond Cleavage Mechanisms with Pyridinium Species

Oxidative C-C bond cleavage is a powerful transformation for the degradation and functionalization of organic molecules. Pyridinium species can be involved in such reactions, often through the action of strong oxidizing agents. For example, pyridinium chlorochromate (PCC) is a well-known oxidizing agent that can mediate the oxidative cleavage of certain C-C bonds, such as in α-hydroxymethyl-tetrahydrofurans. slideshare.net The mechanism of these reactions can be complex and may involve the formation of intermediate species like cyclic chromate (B82759) esters.

In the context of pyridinium salts themselves, redox-mediated C-C bond cleavage has been studied in metal complexes containing pyridil-type ligands, which bear a structural resemblance to substituted pyridines. slideshare.net These studies provide insight into the electronic factors that can lead to the cleavage of C-C bonds adjacent to the pyridine ring system. Furthermore, electrochemical methods offer a metal-free approach to oxidative C-C bond cleavage, proceeding through single electron oxidation of the substrate. rsc.org

While direct oxidative C-C bond cleavage of the ethyl group from this compound is not a commonly reported transformation, understanding these mechanisms is crucial for predicting potential side reactions under oxidative conditions and for designing novel synthetic pathways.

Table 3: Reagents for Oxidative C-C Bond Cleavage

| Entry | Reagent | Substrate Type | Product Type | Ref. |

|---|---|---|---|---|

| 1 | Periodic acid (HIO(_4)) | Glycols | Carbonyl compounds | slideshare.net |

| 2 | Ozone (O(_3)) | Alkenes, Alkynes | Carbonyl compounds | slideshare.net |

| 3 | Potassium permanganate (B83412) (KMnO(_4)) | Alkenes, Alkynes | Carboxylic acids | ncert.nic.in |

| 4 | Pyridinium chlorochromate (PCC) | Primary alcohols | Aldehydes | ncert.nic.in |

| 5 | Ruthenium tetroxide (RuO(_4)) | Aromatic rings | Carboxylic acids | slideshare.net |

Base-Promoted Transformations in Pyridinium Chemistry

The presence of a positive charge on the pyridinium nitrogen enhances the acidity of protons on adjacent carbon atoms and makes the pyridine ring susceptible to nucleophilic attack. Base-promoted transformations of pyridinium salts are therefore a cornerstone of their chemistry.

A key reaction is the formation of pyridinium ylides upon deprotonation of an N-alkyl or N-amino substituent. These ylides are highly reactive intermediates that can participate in a variety of reactions, including rearrangements and cycloadditions. For instance, the deprotonation of N-aminopyridinium salts with a base like potassium carbonate can generate a pyridinium ylide. nih.gov These ylides are sufficiently nucleophilic to engage in further reactions, such as alkylation. chemrxiv.org

Furthermore, the pyridine ring of a pyridinium salt is activated towards nucleophilic aromatic substitution (S(_N)Ar). Bases can promote the reaction of nucleophiles with the pyridinium ring, leading to the displacement of leaving groups or addition to the ring. For example, the treatment of certain pyridinium salts with a weak base like an amine can lead to the formation of new pyridine derivatives. researchgate.net In some cases, strong bases can induce ring-opening of the pyridinium salt.

Table 4: Representative Base-Promoted Transformations of Pyridinium Salts | Entry | Pyridinium Salt Type | Base | Solvent | Transformation | Ref. | | :--- | :--- | :--- | :--- | :--- | | 1 | N-Aminopyridinium | K(_2)CO(_3) | - | Ylide formation | nih.gov | | 2 | Pyrylium salt (precursor) | Amine | Water/Ethanol | Conversion to Pyridinium Salt | researchgate.net | | 3 | N-Alkyl Pyridinium | Cesium Base | DMF | N-Alkylation | researchgate.net | | 4 | Iminophosphorano-substituted Pyridinium | Strong Base | - | Bispyridinylidene formation | researchgate.net | | 5 | N-Aminopyridinium | K(_3)PO(_4) | DMSO | Aminopyridylation of alkenes | nih.gov |

Scale-Up Considerations and Industrial Relevance in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions for Industrial Production

For the industrial synthesis of pyridinium salts, optimization of reaction conditions is paramount. This includes the choice of solvent, temperature, reaction time, and catalyst. For instance, in the N-alkylation of aminopyridines, a patent describes a process using a heterogeneous catalyst at elevated temperatures (100-500 °C), which is amenable to continuous flow processes and large-scale production. google.com The use of such catalysts simplifies product purification and catalyst recycling.

Continuous flow chemistry offers significant advantages for the scale-up of pyridinium salt synthesis, including improved control over reaction parameters, enhanced safety, and potential for automation. nih.govrsc.org Bayesian optimization has been employed to efficiently explore the reaction space and identify optimal conditions for yield and production rate in continuous flow systems. nih.govrsc.org For example, in the synthesis of butylpyridinium bromide, a multi-objective optimization algorithm was used to define a Pareto front, allowing for a balanced choice between reaction yield and space-time yield. nih.gov

Microwave-assisted synthesis has also been shown to accelerate the formation of pyridinium salts, with residence times under 10 minutes and high yields, making it an attractive technology for industrial applications. nih.gov

The following table summarizes key parameters that are typically optimized for the industrial production of pyridinium salts.

Table 5: Key Parameters for Optimization of Industrial Pyridinium Salt Synthesis

| Parameter | Considerations for Optimization | Desired Outcome | Ref. |

|---|---|---|---|

| Catalyst | Activity, selectivity, stability, cost, ease of separation | High conversion and selectivity, long catalyst lifetime, low cost | google.com |

| Solvent | Solubilizing power, boiling point, safety, environmental impact | Good solubility of reactants, appropriate boiling point for reaction temperature, low toxicity, recyclable | google.comnih.gov |

| Temperature | Reaction rate vs. side reactions and decomposition | Optimal temperature for maximizing reaction rate while minimizing byproducts | google.comnih.gov |

| Pressure | For gaseous reactants or to maintain solvent in liquid phase | Sufficient pressure to ensure desired reaction phase and concentration | google.com |

| Reactant Concentration/Ratio | Stoichiometry, excess of one reactant to drive completion | Optimal ratio to maximize yield and minimize unreacted starting materials | google.comnih.gov |

| Reaction Time/Flow Rate | Throughput vs. conversion | Shortest time or highest flow rate to achieve desired conversion | nih.govrsc.org |

Catalyst Systems for Enhanced Synthetic Efficiency

The efficient synthesis of this compound and its precursors heavily relies on the use of advanced catalyst systems. These catalysts not only improve reaction rates and yields but also offer greater control over selectivity. Research has highlighted the utility of various metal-based and organocatalysts in the key synthetic steps.

Catalytic Synthesis of 6-Ethylpyridin-2-amine (B1581705)

The formation of the 6-ethylpyridin-2-amine backbone can be achieved through several catalytic methods, primarily involving cross-coupling reactions and multi-component approaches.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful tool for the synthesis of aminopyridines. nih.gov This reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand to couple a pyridine halide with an amine. For the synthesis of 6-substituted 2-aminopyridines, a common starting material is 2-chloro-6-ethylpyridine (B34983) or 2-bromo-6-ethylpyridine. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results.

A study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives utilized a catalyst system of dichlorobis(triphenylphosphine)Pd(II) with xantphos (B1684198) as the ligand and sodium tert-butoxide as the base in refluxing toluene. nih.gov This system afforded the desired products in moderate to good yields, demonstrating the feasibility of palladium-catalyzed N-arylation in similar heterocyclic systems.

Copper-Catalyzed Amination: Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems. A notable advancement in this area is the use of copper(I) oxide (Cu₂O) as a catalyst for the amination of bromopyridine derivatives. rsc.org A general procedure involves reacting the bromopyridine with aqueous ammonia in the presence of Cu₂O, a base such as potassium carbonate, and a ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent like ethylene (B1197577) glycol. rsc.org This method has been successfully applied to the synthesis of various aminopyridines, including 2-amino-6-methylpyridine, a close analog of the desired 6-ethylpyridin-2-amine, with high yields. rsc.org

Another effective copper-based catalyst system involves the in situ formation of a catalyst from copper(I) iodide (CuI) and 1,10-phenanthroline. nih.gov This system has been shown to be highly efficient for the Goldberg reaction, a copper-catalyzed amidation, and can be adapted for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. nih.gov

Multi-Component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from simple starting materials. bohrium.comrsc.orgresearchgate.netnih.govresearchgate.net Various catalysts, including metal nanoparticles and Lewis acids, have been employed to promote these reactions. For instance, ZnO nanoparticles have been used as an efficient and reusable catalyst for the one-pot, four-component synthesis of 2,4,6-triarylpyridines from acetophenones, benzaldehydes, and ammonium acetate under solvent-free conditions. rsc.org Similarly, nano-sized magnesium oxide (MgO) has been utilized as a green and reusable catalyst for the synthesis of polysubstituted pyridines. rsc.org While not directly reported for 6-ethylpyridin-2-amine, these MCR strategies hold significant potential for its synthesis by selecting the appropriate starting materials.

Catalytic N-Quaternization

The final step in the synthesis of this compound is the N-quaternization of the 6-ethylpyridin-2-amine precursor. This is typically achieved by reacting the aminopyridine with an alkyl or aryl halide. While this reaction can often proceed without a catalyst, certain catalytic systems can enhance its efficiency and allow for milder reaction conditions.

A continuous process for the quaternization of tertiary amines with an alkyl halide has been developed, operating at elevated temperatures and pressures to keep the alkyl halide dissolved in the reaction mixture. google.com More recently, a visible-light-induced metallaphotoredox approach using a copper catalyst has been reported for the N-alkylation of a wide range of nitrogen nucleophiles with alkyl halides at room temperature. princeton.edu This method offers a valuable alternative to traditional thermal N-alkylation, which can have limitations. princeton.edu

The table below summarizes some of the catalyst systems employed for the synthesis of substituted aminopyridines, which are relevant to the preparation of the precursor for this compound.

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Buchwald-Hartwig Amination | 4-(6-bromopyridin-3-yl)pyrimidin-2-amine, Aryl amines | N-Aryl-4-(6-(arylamino)pyridin-3-yl)pyrimidin-2-amines | 27-82 | nih.gov |

| Copper(I) oxide (Cu₂O) / DMEDA | Ullmann-type Amination | 2-Bromopyridine, Aqueous Ammonia | 2-Aminopyridine | 92 | rsc.org |

| Copper(I) oxide (Cu₂O) / DMEDA | Ullmann-type Amination | 2-Bromo-6-methylpyridine, Aqueous Ammonia | 2-Amino-6-methylpyridine | Not specified | rsc.org |

| Copper(I) Iodide (CuI) / 1,10-Phenanthroline | Goldberg Reaction | 2-Bromopyridine, Secondary Formamides | 2-Alkyl(aryl)aminopyridines | High | nih.gov |

| Zinc Oxide (ZnO) Nanoparticles | Multi-Component Reaction | Acetophenones, Benzaldehydes, Ammonium Acetate | 2,4,6-Triarylpyridines | High | rsc.org |

| Magnesium Oxide (MgO) Nanoparticles | Multi-Component Reaction | Malononitrile, Aromatic Aldehydes, Thiazolidine-4-one, Ammonium Acetate | Polysubstituted Pyridines | Not specified | rsc.org |

Advanced Spectroscopic and Structural Characterization of 6 Ethylpyridin 1 Ium 2 Amine

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-Ethylpyridin-1-ium-2-amine, the FT-IR spectrum provides a unique fingerprint, revealing key structural features.

The spectrum of an analogous compound, 2-amino-6-methylpyridine (B158447), shows characteristic N-H stretching bands in the region of 3361–3365 cm⁻¹. In the case of this compound, the protonation of the pyridine (B92270) nitrogen and the presence of the primary amine group result in a complex series of absorption bands. The N-H stretching vibrations of the -NH2 group are typically observed as two distinct bands in the 3400-3200 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group will appear in the 2975-2850 cm⁻¹ range.

The C=N and C=C stretching vibrations within the pyridinium (B92312) ring are anticipated in the 1640-1500 cm⁻¹ region. The presence of the ethyl substituent is further confirmed by C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). The N-H bending (scissoring) vibration of the primary amine is typically found near 1600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (primary amine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2975 - 2850 | Aliphatic C-H stretching (ethyl group) |

| 1640 - 1580 | N-H bending (primary amine) & C=N stretching |

| 1580 - 1500 | C=C stretching (pyridinium ring) |

| ~1465 | Asymmetric C-H bending (CH3 of ethyl) |

| ~1380 | Symmetric C-H bending (CH3 of ethyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorptions due to π → π* and n → π* transitions.

For related aminopyridinium compounds, electronic transitions are well-documented. For instance, studies on 2-amino-6-methylpyridinium salts have shown absorption bands that are sensitive to the molecular environment. researchgate.net The pyridinium ring itself is a strong chromophore. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted pyridine.

Typically, two main absorption bands corresponding to π → π* transitions are expected for the pyridinium system. A strong absorption band is anticipated in the 200-280 nm range. A second, weaker band, which may appear as a shoulder, is also characteristic of the pyridine core. The n → π* transition, arising from the non-bonding electrons of the exocyclic nitrogen atom, is expected to be of lower intensity and may be obscured by the stronger π → π* bands. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 2: Anticipated UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

| ~220 - 240 | π → π | Pyridinium ring |

| ~280 - 300 | π → π | Pyridinium ring with amino auxochrome |

| ~320 - 350 | n → π* | Exocyclic amino group |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique is crucial for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular weight of the neutral 2-amino-6-ethylpyridine is 122.17 g/mol . scbt.com The cationic form, this compound, would have a molecular weight corresponding to this base structure.

The mass spectrum of the unprotonated form, 2-amino-6-ethylpyridine, is expected to show a prominent molecular ion peak [M]⁺. A characteristic fragmentation pathway for alkyl pyridines is the benzylic cleavage, which involves the loss of a methyl radical (•CH3) from the ethyl group, leading to a stable pyridylmethyl cation. This would result in a significant peak at [M-15]⁺. Another possible fragmentation is the loss of the entire ethyl group, leading to a peak at [M-29]⁺. The NIST database provides mass spectral data for the related compound 2-amino-6-methylpyridine, which shows a strong molecular ion peak and a base peak corresponding to the loss of a hydrogen atom. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Amino-6-ethylpyridine

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 122 | [C7H10N2]⁺ | Molecular Ion (M⁺) |

| 107 | [C6H7N2]⁺ | Loss of •CH3 (M - 15) |

| 93 | [C5H5N2]⁺ | Loss of C2H5 (M - 29) |

| 78 | [C5H4N]⁺ | Loss of the amino and ethyl groups |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This provides a direct verification of the empirical and molecular formula. For this compound, assuming a common counter-ion such as chloride (Cl⁻) for the salt form (C7H11N2Cl), the theoretical elemental composition can be calculated.

The molecular formula of the cation is C7H11N2⁺. The calculated percentages are compared with experimentally determined values to confirm the purity and elemental composition of the synthesized compound. A close agreement between the theoretical and found values is a strong indicator of the correct structure and purity.

Table 4: Theoretical Elemental Composition of this compound Chloride (C7H11N2Cl)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 52.99 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.00 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.66 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.35 |

| Total | 158.65 | 100.00 |

Thermal Analysis Techniques in Structural Stability Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing the thermal stability and phase transitions of compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting thermogram provides information about decomposition temperatures, the stability of the compound, and the composition of intermediate and final residues. For organic salts like 2-aminopyridinium derivatives, TGA can reveal the loss of any lattice water, followed by the decomposition of the organic cation. nih.gov The decomposition of this compound is expected to occur in one or more steps, corresponding to the fragmentation and volatilization of the organic structure. The onset temperature of decomposition is a key indicator of its thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of any polymorphic transitions would also be revealed as additional endothermic or exothermic events. For related aminopyridinium salts, DSC studies have been instrumental in identifying phase transitions and melting points. researchgate.net

Computational and Theoretical Investigations of 6 Ethylpyridin 1 Ium 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a principal method in quantum chemistry, providing a robust framework for investigating the electronic structure of molecules with a favorable balance of accuracy and computational demand. Theoretical studies on 6-Ethylpyridin-1-ium-2-amine would typically employ a hybrid functional, such as the widely used B3LYP, paired with a comprehensive basis set like 6-311++G(d,p) to ensure a high degree of precision in the calculated properties. nih.govnih.gov

Geometry Optimization and Energetic Stability

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. This procedure for this compound would involve an iterative process of calculating the forces acting on each atom and adjusting their positions until a state of minimum energy is achieved. The outcome of this optimization yields crucial data, including precise bond lengths, bond angles, and dihedral angles, which define the molecule's structure. It is anticipated that the pyridinium (B92312) ring would maintain a high degree of planarity, while the ethyl and amino substituents would adopt conformations that minimize steric repulsion.

The energetic stability of the molecule is directly obtained from its total electronic energy at this optimized geometry. To confirm that this structure represents a true energy minimum on the potential energy surface, a vibrational frequency analysis is subsequently performed. The absence of any imaginary frequencies would validate the stability of the optimized structure.

Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Orbitals)

The electronic behavior and reactivity of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's capacity to donate electrons, whereas the LUMO's energy reflects its ability to accept electrons. The energy difference between these two orbitals, termed the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.netmaterialsciencejournal.org A smaller energy gap generally signifies higher reactivity.

For this compound, the HOMO is expected to be localized predominantly on the π-system of the aromatic ring and the lone pair of the amino group. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridinium ring. The protonation at the pyridine (B92270) nitrogen atom leads to a significant stabilization (lowering of energy) of the LUMO, rendering the cation a more potent electron acceptor in comparison to its neutral precursor, 6-ethylpyridin-2-amine (B1581705). researchgate.net

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -8.7 to -7.8 |

| LUMO Energy | -3.2 to -2.3 |

| HOMO-LUMO Gap | 5.5 to 4.6 |

Note: The values in this table are illustrative, based on typical results for similar pyridinium compounds, and serve to represent the type of data obtained from DFT calculations.

Global Reactivity Parameters

From the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to provide a quantitative assessment of the molecule's chemical behavior. irjweb.comresearchgate.net These descriptors include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to deformation of the electron cloud; and the electrophilicity index (ω), which quantifies the energy stabilization upon accepting electrons.

Given the positive charge localized on the pyridinium ring, this compound is expected to possess a high electronegativity and a significant electrophilicity index, marking it as a strong electrophile.

| Parameter | Formula | Expected Qualitative Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | High |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Moderate |

| Electrophilicity Index (ω) | χ² / (2η) | High |

Note: This table provides a qualitative expectation of the global reactivity parameters. The formulas show their derivation from HOMO and LUMO energies.

Prediction of Nonlinear Optical Properties

Molecules that exhibit a significant redistribution of electron density upon electronic excitation can display notable nonlinear optical (NLO) properties. These are of interest for applications in photonics and optoelectronics. The NLO response is primarily characterized by the first hyperpolarizability (β). DFT calculations are a reliable tool for predicting this property. The structure of this compound, featuring an electron-donating amino group attached to an electron-accepting pyridinium ring, forms an intramolecular charge-transfer system. This "push-pull" electronic configuration is known to enhance NLO properties. A computational study would quantify the magnitude of β, which could then be benchmarked against standard NLO materials, such as urea (B33335), to evaluate its potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To explore the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is used to calculate the energies of electronic excited states, which provides a theoretical basis for understanding the molecule's UV-visible absorption spectrum. researchgate.netcnr.it

Understanding Photophysical Properties and Solvatochromism

TD-DFT calculations would yield the vertical excitation energies and oscillator strengths for the electronic transitions of this compound. This information allows for the simulation of its absorption spectrum, including the prediction of the wavelength of maximum absorption (λ_max) and the assignment of the transitions involved (e.g., π → π* or n → π*). The photophysical properties of pyridinium salts are a subject of considerable research due to their potential use as fluorescent markers and in other optical applications. researchgate.net

A key aspect of the photophysical study would be the investigation of solvatochromism—the phenomenon where the color of a compound's solution changes with the polarity of the solvent. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the TD-DFT calculations, it is possible to predict how the absorption spectrum of this compound would be affected by different solvent environments. A substantial difference in the dipole moment between the ground and excited states typically leads to a pronounced solvatochromic effect. For many pyridinium derivatives, an increase in solvent polarity often results in a bathochromic (red) shift of the absorption maximum. researchgate.netcnr.it

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it generates a unique three-dimensional surface for a molecule, enabling a detailed examination of its close contacts with neighboring molecules. iucr.org

For a molecule like this compound, the primary interactions expected would involve hydrogen bonds and van der Waals forces. The analysis quantifies the relative contributions of contacts such as those between hydrogen atoms (H···H), nitrogen and hydrogen atoms (N···H/H···N), and carbon and hydrogen atoms (C···H/H···C). nih.gov In related heterocyclic amine structures, H···H interactions often make up the largest portion of the surface contacts, reflecting the importance of van der Waals forces in the crystal cohesion. nih.govresearchgate.net N-H···N hydrogen bonds are also significant, playing a crucial role in linking molecules together. nih.govrsc.org

Below is an illustrative data table of the percentage contributions of the most significant intermolecular contacts that could be expected for this compound, based on findings for similar aromatic nitrogen compounds. nih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.8 |

| N···H/H···N | 21.2 |

| C···H/H···C | 18.5 |

| C···C | 7.1 |

| C···N/N···C | 4.3 |

| N···N | 3.1 |

The intermolecular interaction landscape can be visualized by mapping different properties onto the Hirshfeld surface. iucr.org

dnorm (Normalized Contact Distance): The dnorm map is colored to identify regions of significant intermolecular contact. iucr.org Red spots on the surface highlight contacts that are shorter than the van der Waals radii, which are typically indicative of hydrogen bonds or other strong interactions. nih.govdiva-portal.org Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts at the van der Waals separation distance. iucr.orgdiva-portal.org For this compound, prominent red spots would be expected near the amine (N-H) group, representing its role as a hydrogen-bond donor. nih.gov

Shape Index: The shape index is a qualitative measure used to visualize the shape of the molecular surface, and it is particularly sensitive for identifying π-π stacking interactions. mdpi.commdpi.com These interactions appear as adjacent red and blue triangles on the shape index map, corresponding to the complementary 'bump-and-hollow' shapes where aromatic rings stack on top of each other. mdpi.commdpi.com

Curvedness: This property highlights the flatness or curvature of the surface. Large, flat regions, which appear green on the curvedness map, are also indicative of planar stacking between aromatic rings. diva-portal.org Dark blue edges, by contrast, show areas of high curvature where such stacking is absent. iucr.org

Molecular Dynamics (MD) Simulations in Conformational Studies

For this compound, MD simulations can be employed to characterize the range of motion of the ethyl substituent and the orientation of the amine group. Such simulations can reveal the most populated conformations in solution, providing a picture of the molecule's structural dynamics that complements the static picture from crystallography. nih.gov The simulations can help identify stable conformational states and the energy barriers between them, which is crucial for understanding its interactions with other molecules. nih.govfrontiersin.org

Conformational and Tautomeric Studies

This compound is a substituted aminopyridine, a class of compounds known to exhibit tautomerism—the migration of a hydrogen atom to create structural isomers that are in equilibrium. The compound can potentially exist in an equilibrium between its primary amine form and an imine tautomer.

The relative stability of different tautomers is highly sensitive to the nature of substituents and the solvent environment. academie-sciences.fr Theoretical studies on related heterocyclic systems have shown that electron-donating or electron-withdrawing groups can shift the tautomeric equilibrium. nih.govacs.org The ethyl group at the 6-position of the pyridine ring in this compound acts as an electron-donating group, which can influence the electron density on the ring nitrogen and the exocyclic amine group, thereby affecting the stability of the amine versus the imine form.

Furthermore, the solvent plays a critical role. Polar solvents tend to stabilize more polar tautomers. academie-sciences.frresearchgate.net Quantum chemical calculations on similar systems have demonstrated that as solvent polarity increases, the tautomeric equilibrium can shift significantly. academie-sciences.fr For instance, an enamine form, which may be less stable in the gas phase, can become the predominant tautomer in a polar solvent like DMSO. academie-sciences.fr

Computational modeling is essential for mapping the conformational landscape of flexible molecules like this compound. This involves calculating the potential energy of the molecule as a function of its geometric parameters, such as the torsional angles of the ethyl group. biorxiv.orgnsf.gov The goal is to identify all low-energy conformations (local minima) and the transition states that connect them. frontiersin.org

Supramolecular Chemistry and Crystal Engineering of 6 Ethylpyridin 1 Ium 2 Amine Systems

Hydrogen Bonding Networks in Crystalline Assemblies

In the presence of oxygen-containing co-formers, such as carboxylic acids, the 6-Ethylpyridin-1-ium-2-amine cation is expected to form strong N-H…O hydrogen bonds. The amino group (-NH2) and the pyridinium (B92312) N-H group are excellent hydrogen bond donors, readily interacting with carboxylate oxygen atoms or hydroxyl groups. These interactions are crucial in the formation of salt co-crystals.

Additionally, weaker C-H…O interactions involving the ethyl group and the aromatic C-H bonds of the pyridine (B92270) ring can play a significant role in stabilizing the crystal lattice. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal structure. In systems containing water molecules or hydroxyl groups, O-H…O interactions would also be prevalent, further extending the hydrogen-bonding network.

Table 1: Representative Hydrogen Bond Geometries in Aminopyridinium Carboxylate Systems

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | 0.86 | 1.85 | 2.71 | 170 |

| O-H···O | 0.82 | 1.90 | 2.72 | 175 |

| C-H···O | 0.97 | 2.40 | 3.37 | 150 |

Note: The data in this table is representative and based on typical values found in related crystal structures.

In the absence of stronger acceptors like oxygen, N-H…N hydrogen bonds are expected to be a dominant feature in the crystal packing of this compound salts. For instance, the amino group of one cation can interact with the nitrogen atom of a neighboring pyridine ring, leading to the formation of dimers or chains.

The predictable nature of hydrogen bonding in this compound systems leads to the formation of recognizable supramolecular synthons. mdpi.com When co-crystallized with dicarboxylic acids, the formation of the robust R2²(8) graphite-set motif is highly probable. nih.gov This motif consists of a cyclic arrangement where two aminopyridinium cations are linked to two carboxylate groups via N-H…O hydrogen bonds.

Another common motif is the R4²(8) synthon, which can be formed through various hydrogen bonding combinations. These synthons act as reliable building blocks in the rational design of crystalline materials. The predictability of these motifs is a cornerstone of crystal engineering.

π-Stacking Interactions in Crystal Packing

The aromatic nature of the this compound cation makes π-stacking interactions a significant contributor to its crystal packing. These interactions occur between the electron-rich π-systems of adjacent pyridinium rings. The geometry of these interactions can be face-to-face or offset, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. researchgate.net

These π-stacking interactions often lead to the formation of one-dimensional columns or stacks within the crystal lattice. The interplay between hydrogen bonding and π-stacking dictates the final three-dimensional architecture of the crystal. The strength of these interactions can be influenced by the presence and nature of substituents on the aromatic ring. nih.govrsc.org

Co-crystal and Salt Co-crystal Formation with this compound

The ability of this compound to form multiple, directional hydrogen bonds makes it an excellent candidate for the formation of co-crystals and salt co-crystals. nih.govresearchgate.net By selecting appropriate co-formers, typically carboxylic acids or other molecules with complementary hydrogen bonding sites, it is possible to create a wide range of crystalline materials with tailored properties.

In salt co-crystals, proton transfer occurs from an acidic co-former to the more basic nitrogen of the 2-amino-6-ethylpyridine, resulting in the this compound cation and the conjugate base of the acid. These ionic species then self-assemble through a network of charge-assisted hydrogen bonds and other non-covalent interactions.

Table 2: Examples of Co-formers for Supramolecular Synthesis with Aminopyridines

| Co-former Type | Examples | Resulting Interactions |

| Carboxylic Acids | Benzoic Acid, Dicarboxylic Acids | N-H···O, O-H···O, R2²(8) synthon |

| Phenols | Hydroquinone, Resorcinol | N-H···O, O-H···N |

| Other N-Heterocycles | Pyrazine, 4,4'-Bipyridine | N-H···N, π-stacking |

The design of supramolecular architectures with this compound is guided by the principles of crystal engineering. A hierarchical approach to understanding intermolecular interactions is often employed. Strong hydrogen bonds, particularly charge-assisted ones, are considered the primary drivers of the supramolecular assembly.

Role of Anions and Co-formers in Crystal Stability

Research on analogous 2-aminopyridinium systems, such as 2-amino-6-methylpyridinium and 2-amino-6-bromopyridinium, has consistently demonstrated the prevalence of a specific hydrogen-bonding motif. researchgate.netresearchgate.net The protonated pyridine nitrogen and the exocyclic amino group of the cation act as a bidentate hydrogen-bond donor, while the two oxygen atoms of a carboxylate anion act as a bidentate acceptor. This interaction results in the formation of a highly stable, eight-membered ring motif denoted by the graph set descriptor R²₂(8). researchgate.netresearchgate.net This charge-assisted hydrogen-bonded complex is a reliable and predictable feature in the crystal engineering of such salts. researchgate.net

The role of co-formers, which are neutral molecules incorporated into the crystal lattice, is also significant. Co-formers can participate in additional hydrogen bonding or other non-covalent interactions, further stabilizing the structure and potentially modifying its physical properties. For example, in some systems, co-formers can bridge between the primary cation-anion units, leading to more complex, multi-component crystalline materials.

| Cation | Anion/Co-former | Key Supramolecular Synthon | Interacting Groups | Reference |

| 2-Amino-6-methylpyridinium | 2,2,2-Trichloroacetate | R²₂(8) | N-H···O (pyridinium-carboxylate), N-H···O (amino-carboxylate) | researchgate.net |

| 2-Amino-6-bromopyridinium | 2,3,5,6-Tetrafluorobenzoate | R²₂(8) | N-H···O (pyridinium-carboxylate), N-H···O (amino-carboxylate) | researchgate.net |

| 2-Aminopyridinium | Carboxylate | R²₂(8) | Charge-assisted N-H···O hydrogen bonds | researchgate.net |

Self-Assembly Properties and Directed Crystal Growth

The predictable formation of the R²₂(8) synthon is a powerful tool for the directed self-assembly of this compound systems. Self-assembly in this context refers to the spontaneous organization of molecules into ordered structures, guided by specific non-covalent interactions. The this compound cation can be considered a "pre-programmed" building block, where the hydrogen bonding information is encoded in its molecular structure.

Furthermore, the concept of modular self-assembly can be applied, where pre-formed intermediates can be used to construct more complex architectures. rsc.org For instance, the this compound carboxylate salt can be considered a module that can be further assembled with other components through weaker interactions to build up hierarchical structures. This modularity provides a pathway for the design of crystalline materials with specific dimensionalities, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

The directed growth of crystals can also be influenced by external factors such as solvent and temperature. The choice of solvent can affect the solubility of the components and may even lead to the incorporation of solvent molecules into the crystal lattice, forming solvates. Temperature can influence the kinetics of crystallization and may lead to the formation of different polymorphic forms, which are different crystal structures of the same compound.

Absolute Asymmetric Synthesis and Chiral Co-crystal Design

The principles of crystal engineering with this compound can be extended to the design of chiral materials. While this compound itself is achiral, it can be used in conjunction with chiral co-formers to achieve chiral resolution of racemic mixtures or to construct new chiral supramolecular architectures. This is particularly relevant in the field of pharmaceuticals, where often only one enantiomer of a chiral drug is active. rsc.org

Absolute asymmetric synthesis through crystallization involves the generation of a single enantiomer from a racemic mixture without the need for a pre-existing chiral source in the reaction itself. One strategy to achieve this is through the formation of diastereomeric co-crystals. By introducing a single enantiomer of a chiral co-former, it is possible to selectively crystallize one of the enantiomers of a racemic compound. The resulting diastereomeric co-crystals will have different physical properties, such as solubility, which can be exploited for separation.

The design of chiral co-crystals relies on the formation of specific intermolecular interactions between the target molecule and the chiral co-former. In the case of this compound, if it were part of a racemic chiral molecule, a chiral carboxylic acid could be used as a co-former. The resulting diastereomeric salts would have different crystal packing and stability, allowing for the preferential crystallization of one diastereomer. A notable example of this enantiospecific cocrystallization is the resolution of etiracetam (B127200) using 2-chloromandelic acid, where the co-former only crystallizes with one of the two enantiomers. nih.gov

The success of such a resolution depends on the specific molecular recognition between the cation and the chiral co-former. The shape, size, and functional group orientation of both components must be complementary to form a stable, well-ordered crystal lattice for one diastereomer while disfavoring the formation of a crystalline solid for the other.

| Chiral Resolution Strategy | Description | Key Principle |

| Diastereomeric Co-crystal Formation | A racemic mixture is treated with a single enantiomer of a chiral co-former to form two diastereomeric co-crystals with different solubilities. | Formation of diastereomers with different physical properties. |

| Enantiospecific Cocrystallization | A chiral co-former selectively forms a co-crystal with only one enantiomer of a racemic mixture. nih.gov | Specific molecular recognition between the co-former and one enantiomer. |

| Host-Guest Inclusion | A chiral host molecule selectively includes one enantiomer of a racemic guest. | Shape and size complementarity between the host and one enantiomer of the guest. |

Coordination Chemistry and Ligand Design with 6 Ethylpyridin 1 Ium 2 Amine Derivatives

6-Ethylpyridin-1-ium-2-amine as a Protonated Ligand System

In coordination chemistry, ligands are typically neutral or anionic species that donate electrons to a metal center. However, cationic ligands, such as the this compound cation, can also participate in coordination, often leading to unique structural and reactive properties. The positive charge on the pyridinium (B92312) ring influences the electronic properties of the entire molecule, affecting its interaction with metal centers.

Protonation of aminopyridine-based ligands is a common phenomenon. For instance, in acidic solutions, ligands like isonicotinamide can become protonated, forming cations that interact with metal-halide anions mdpi.com. The protonated form of a ligand can exist in a zwitterionic resonance structure, which influences its donor properties unibe.chresearchgate.net. The nitrogen center of the pyridine (B92270) ring possesses a basic lone pair of electrons that is not part of the aromatic π-system, making it susceptible to reactions with Lewis acids, including protons jscimedcentral.com. The resulting pyridinium ion can then interact with metal centers, although direct coordination to the positively charged ring is less common than coordination through other donor atoms within the ligand, such as the exocyclic amine group.

Derivatives as Donor-Flexible Ligands (Pyridylidene Amine Analogs)

Derivatives of 2-aminopyridines can be deprotonated to form pyridylidene amine (PYE) or pyridylidene amide (PYA) ligands. These L-type, neutral N-donor ligands are noted for their strong σ-donor properties, comparable to classic N-heterocyclic carbenes (NHCs), and their electronic flexibility rsc.org. This flexibility arises from limiting resonance structures that can exhibit either π-basic or π-acidic characteristics, allowing the ligand to adapt to the electronic demands of the coordinated metal center rsc.org. This adaptability is particularly valuable in catalysis, which often involves changes in the metal's oxidation state rsc.org.

The coordination environment around a metal center is significantly influenced by the electronic and steric properties of its ligands nih.govresearchgate.net. For PYE and PYA ligands, these properties can be systematically tuned.

Steric Effects: The steric profile of the ligand dictates the final arrangement of the metal complex, influencing connectivity and coordination number. For metals with flexible coordination environments, such as Hg(II), the steric requirements of the ligands are a primary determinant of the resulting structure, which can range from monomers to coordination polymers nih.gov. In palladium complexes with bis-PYE ligands, the steric and electronic flexibility allows for a reversible cis-trans isomerization, where the ligand can switch from a bidentate to a tridentate coordination mode in response to the presence of an acid or base unibe.chresearchgate.netnih.gov.

| Ancillary Ligand (L) | δ(N-CH3) (ppm) | Relative Donor Strength |

|---|---|---|

| Protonated Ligand Precursor | 3.93 | Weakest (Reference) |

| DMAP | 3.46 | Stronger |

| Chloride | 3.45 | Stronger |

| P(OMe)3 (Phosphite) | 3.43 | Stronger |

| PPh3 (Phosphine) | 3.37 | Stronger |

| Deprotonated bis-PYE | 3.36 | Strongest (Reference) |

The electronic flexibility of PYE and PYA ligands makes them highly suitable for redox catalysis, where the ligand must stabilize the metal center in multiple oxidation states during the catalytic cycle rsc.org.

Palladium complexes featuring PYE ligands have demonstrated high activity in the dehydrogenation of formic acid to produce H₂ and CO₂. The catalytic performance is directly dependent on the ligand's bonding mode (bidentate vs. tridentate), the nature of other ancillary ligands, and the counteranion unibe.chnih.gov. The most active systems have achieved turnover frequencies up to 525 h⁻¹ nih.gov. Similarly, pincer-type PYA palladium complexes have been employed as electrocatalysts for the reduction of CO₂ nih.gov. The ability of the ligand to be both π-basic and π-acidic is crucial for facilitating the oxidative addition and reductive elimination steps required in many cross-coupling reactions rsc.org.

Formation of Metal-Pyridinium Complexes

Transition metal complexes containing pyridine and its derivatives are widespread in coordination chemistry wikipedia.org. The formation of these complexes is typically achieved by reacting a metal salt with the pyridine-based ligand in a suitable solvent jscimedcentral.commdpi.com. The resulting complexes can exhibit a variety of geometries and coordination numbers, depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions wikipedia.org. For aminopyridine ligands, coordination can occur through the pyridine ring nitrogen or the exocyclic amino group, with the ring nitrogen being the more common coordination site mdpi.com.

The coordination geometry of metal-pyridinium complexes is diverse. Common geometries for transition metals include octahedral, tetrahedral, and square planar wikipedia.org. For example, complexes of the type [MCl₂(py)₄]ⁿ⁺ typically adopt a trans-octahedral geometry wikipedia.org. Copper(II) complexes with pyridine derivatives often exhibit tetragonally distorted octahedral geometries mdpi.com. The specific geometry is dictated by a combination of factors including the electronic configuration of the metal ion (e.g., d¹⁰ metals have flexible coordination environments) and the steric bulk of the ligands nih.gov. X-ray diffraction is the definitive method for characterizing the precise coordination polyhedra and geometries of these complexes in the solid state mdpi.comnih.govnih.gov.

| Metal Ion | Ligand Type | Coordination Geometry | Example Complex Type |

|---|---|---|---|

| Cu(II) | 2-ethylpyridine | Square Planar / Square Pyramidal | [CuCl2(2-ethylpyridine)2] |

| Pd(II), Pt(II) | Pyridine | Square Planar | [M(py)4]2+ |

| Co(II), Ni(II) | Pyridine | Octahedral or Tetrahedral | [MCl2(py)4] or [MCl2(py)2] |

| Ag(I) | 2-amino-3-methylpyridine | Distorted Trigonal / Polymeric | [Ag(2-amino-3-methylpyridine)2]NO3 |

In the solid state, the crystal packing of metal-pyridinium complexes is often governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in the self-assembly and stabilization of the crystal lattice mdpi.comnih.govresearchgate.net.

For aminopyridine derivatives, the amino group is a potent hydrogen bond donor, while the pyridine nitrogen is an effective acceptor. In the crystal structure of 6-methylpyridin-2-amine, a close analog of the title compound's parent amine, molecules form centrosymmetric dimers through N—H···N hydrogen bonds nih.govresearchgate.net. These dimers are further linked by N—H···π interactions between the amino group of one dimer and the pyridine ring of another, consolidating the crystal packing into layers nih.govresearchgate.net. Stacking interactions between the aromatic pyridine rings of adjacent complexes are also a common feature in the crystal structures of terpyridyl and other pyridine-containing complexes bg.ac.rs. The nature and extent of these interactions are critical in determining the collective properties of the material.

Host-Guest Chemistry with Crown Ethers and Protonated Amines

Host-guest chemistry involves the formation of a larger supramolecular complex from a smaller "guest" molecule and a larger "host" molecule. vt.edunih.gov Crown ethers, which are cyclic molecules containing several ether groups, are common hosts. vt.edunih.gov They can selectively bind with guest cations, such as protonated amines, through non-covalent interactions. vt.edursc.org

Hydrogen Bonding in Host-Guest Complex Formation

A primary driving force for the association between crown ethers and protonated amines is hydrogen bonding. rsc.org The acidic protons of the ammonium (B1175870) group of a guest molecule, like the theoretical this compound, can form strong hydrogen bonds with the electron-rich oxygen atoms of the crown ether host. rsc.org The stability and geometry of the resulting complex are influenced by the number and arrangement of these hydrogen bonds.

Table 1: General Characteristics of Hydrogen Bonds in Amine-Crown Ether Complexes

| Interaction Type | Donor | Acceptor | Typical Bond Distance (Å) |

| Hydrogen Bond | N-H (from amine) | O (from crown ether) | 2.7 - 3.0 |

Note: This table represents typical data for analogous compounds, not specifically for this compound.

Applications in Catalysis and Organic Synthesis

6-Ethylpyridin-1-ium-2-amine Derivatives as Catalytic Agents

While the broader class of pyridinium (B92312) salts has seen extensive use in catalysis, specific research detailing the applications of this compound derivatives remains a developing area. The following sections discuss established principles in related systems that suggest the potential catalytic activities of these specific compounds.

There is limited direct research on the role of this compound derivatives as primary catalysts in oxidative coupling reactions. However, the fundamental properties of related aminopyridine and Schiff base complexes suggest potential utility. For instance, Schiff bases derived from aminopyridines can coordinate with metal centers like palladium, which are active in coupling reactions. In some palladium-catalyzed Suzuki coupling reactions, Schiff bases formed from 4-methylpyridin-2-amine have been studied, where the pyridine (B92270) nitrogen plays a role in the reaction mechanism, particularly in the hydrolysis of imine intermediates. mdpi.com The electronic environment provided by the pyridine ring can influence the stability and reactivity of the metallic catalyst involved in the oxidative coupling process. mdpi.com

The application of this compound derivatives in catalytic hydrogen transfer and CO2 utilization is an area of emerging interest. Pyridinium compounds are known to be involved in hydride transfer processes, a key step in many hydrogen transfer reactions.

In the context of CO2 utilization, amine-based compounds are widely studied for carbon capture, a process that often relies on the basicity of the amine to react reversibly with CO2. mdpi.commdpi.com Tertiary amines, for example, act as base catalysts for the hydration of CO2. mdpi.com While this is more relevant to CO2 capture than utilization, the interaction is fundamental. For CO2 reduction, computational studies have explored the reduction of CO2 by amines like triethylamine, where a photochemically generated radical ion pair leads to the formation of an iminium formate ion pair. researchgate.net The pyridinium structure, with its potential to participate in redox processes, could theoretically be integrated into catalysts designed for the chemical or electrochemical reduction of CO2.

Pyridinium Salt Reagents in Organic Transformations

Pyridinium salts are well-established as versatile reagents and intermediates in a wide array of organic transformations due to the electron-deficient nature of the pyridinium ring. nih.govwikipedia.org This inherent electrophilicity makes them susceptible to nucleophilic attack and also influences the reactivity of the aromatic ring system.

Direct electrophilic aromatic substitution (SEAr) on pyridine is significantly slower than on benzene. This reduced reactivity is caused by the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium cation. wikipedia.orgyoutube.comrsc.org

The resulting positive charge on the pyridinium ring severely deactivates it, making substitution nearly impossible under standard conditions. wikipedia.orgyoutube.com For example, the nitration of pyridine requires harsh conditions (e.g., H2SO4/HNO3 at 300°C) and gives a very low yield of the 3-nitro product. youtube.com

To overcome this, indirect methods are often employed:

Pyridine N-oxide: One effective strategy is to first oxidize pyridine to pyridine N-oxide. The oxygen atom is an activating group that directs electrophiles primarily to the 4-position. The N-oxide can then be removed in a subsequent reduction step. wikipedia.org

Activating Groups: The presence of electron-donating groups on the pyridine ring can increase its reactivity, making electrophilic substitution more feasible. youtube.com

| Reaction Type | Conditions | Reactivity of Pyridinium Salt | Outcome |

| Nitration | H2SO4/HNO3, 300°C | Highly deactivated | Very low yield of 3-nitropyridine. youtube.com |

| Sulfonation | Fuming H2SO4, ~230°C | Highly deactivated | Yields pyridine-3-sulfonic acid. youtube.com |

| Friedel-Crafts | AlCl3, Alkyl/Acyl Halide | Highly deactivated | Reaction typically fails; nitrogen acts as a Lewis base, coordinating with the catalyst. youtube.com |

This table summarizes the general outcomes of electrophilic aromatic substitution reactions on the deactivated pyridinium ring.

Pyridinium-based reagents are cornerstones of modern peptide synthesis and amidation reactions. They are primarily used to activate the carboxylic acid group of one amino acid to facilitate the formation of an amide (peptide) bond with the amino group of another. These reagents fall into the category of "onium" salts, which include phosphonium and aminium/uronium types. uni-kiel.desigmaaldrich.com

The activation process involves the formation of a highly reactive ester intermediate. Several prominent coupling reagents are derived from pyridine and its analogs:

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A phosphonium salt that efficiently couples amino acids with minimal side reactions. It is known for producing less hazardous byproducts compared to its predecessor, BOP. uni-kiel.depeptide.com

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP): Similar to PyBOP but based on the HOAt (1-hydroxy-7-azabenzotriazole) core. The nitrogen in the pyridine ring of the HOAt moiety provides anchimeric assistance, making PyAOP one of the most efficient coupling reagents, especially for sterically hindered couplings. sigmaaldrich.compeptide.com

Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide - CMPI): An early example of a pyridinium reagent used for forming amide and ester bonds. uni-kiel.deglobalresearchonline.net

These reagents offer rapid reaction times and high yields, even for challenging sequences involving sterically hindered or racemization-prone amino acids. uni-kiel.depeptide.com

| Reagent Name | Type | Key Features |

| PyBOP | Phosphonium Salt | Efficient coupling, less hazardous byproducts than BOP. peptide.com |

| PyAOP | Phosphonium Salt | Highly effective for hindered couplings due to the 7-azabenzotriazole core. sigmaaldrich.compeptide.com |

| CMPI (Mukaiyama's Reagent) | Pyridinium Salt | Used for the synthesis of amides, esters, and lactones. uni-kiel.deglobalresearchonline.net |

This table provides an overview of common pyridinium-based peptide coupling reagents.

In contrast to its inertness toward electrophiles, the electron-deficient pyridinium ring is highly activated for nucleophilic aromatic substitution (SNAr). nih.gov The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate that is formed upon nucleophilic attack.

This reactivity allows for the displacement of leaving groups (such as halides or other suitable groups) from the pyridinium ring by a variety of nucleophiles, including amines, alcohols, and thiols. tcichemicals.com The reaction provides a powerful method for the functionalization of pyridine rings. tcichemicals.com

Studies on 2-substituted N-methylpyridinium ions have shown that the reactivity order of leaving groups can differ from typical SNAr reactions on activated aryl substrates. For example, in the reaction with piperidine (B6355638), the order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a mechanism where the deprotonation of the addition intermediate is rate-determining. nih.gov This highlights the unique mechanistic pathways accessible through the use of pyridinium electrophiles. nih.gov This approach has been used to convert aminoheterocycles into a wide range of other functional groups by first forming a pyridinium salt, which then undergoes SNAr. tcichemicals.com

Potential Applications in Materials Science

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in optical communications, data storage, and laser technology. Pyridinium (B92312) salts have emerged as a significant class of organic NLO materials due to their inherent charge-transfer characteristics. spiedigitallibrary.orgspiedigitallibrary.orgosi.lv

The NLO response in organic molecules often arises from a donor-pi-acceptor (D-π-A) structure. In 6-Ethylpyridin-1-ium-2-amine, the amino group (-NH2) acts as an electron donor, the pyridinium ring serves as the π-conjugated bridge and the electron acceptor. This intramolecular charge transfer is a key determinant of the second-order NLO properties, often quantified by the first hyperpolarizability (β). The magnitude of the NLO response can be substantial, with some pyridinium salts exhibiting second harmonic generation (SHG) efficiencies many times that of the standard material, urea (B33335). spiedigitallibrary.org

The formation of non-centrosymmetric crystal structures is a critical requirement for observing bulk second-order NLO effects. The presence of the pyridinium cation and a suitable counter-anion in this compound can facilitate the formation of such non-centrosymmetric lattices through strong Coulombic interactions. spiedigitallibrary.org Research on related 2-aminopyridine (B139424) complexes has demonstrated that coordination with metal ions can induce non-centrosymmetric arrangements, leading to NLO activity. researchgate.net

Table 1: Comparison of NLO Properties in Related Pyridinium Compounds

| Compound/System | Key Features | Observed NLO Properties |

| DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) | Classic pyridinium salt with extended conjugation | High second-order NLO susceptibility |

| Pyridinium salts with modified cations and counteranions | Strong Coulombic interactions | SHG efficiency up to 1300 times that of urea spiedigitallibrary.org |